An In-depth Technical Guide to Arachidyl Laurate
An In-depth Technical Guide to Arachidyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl laurate, a saturated wax ester, is the product of the formal condensation of lauric acid and arachidyl alcohol. While specific applications in drug delivery are not extensively documented in publicly available literature, its physicochemical properties—namely its lipophilicity and stability—suggest potential as an excipient in various pharmaceutical formulations. This technical guide provides a comprehensive overview of Arachidyl laurate, including its synonyms, physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a prospective look at its potential applications in drug development.
Synonyms and Chemical Identifiers
Arachidyl laurate is known by several alternative names in scientific literature and commercial databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
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Icosyl dodecanoate[1]
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Arachidyl dodecanoate[1]
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Dodecanoic acid, eicosyl ester[1]
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Lauric acid, arachidyl ester
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n-Eicosyl n-dodecanoate
Chemical Identifiers:
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CAS Number: 36617-18-2
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Molecular Formula: C₃₂H₆₄O₂
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InChI Key: GTUGKPSGIYCKEQ-UHFFFAOYSA-N
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PubChem CID: 4599241
Physicochemical Properties
A summary of the key physicochemical properties of Arachidyl laurate is presented in the table below. This data is essential for formulation development, stability testing, and quality control.
| Property | Value | Source |
| Molecular Weight | 480.85 g/mol | |
| Appearance | Solid | |
| Boiling Point | 507 °C at 760 mmHg | |
| Density | 0.858 g/cm³ | |
| Flash Point | 269.7 °C | |
| logP | 11.49 | |
| Storage Temperature | Room temperature or -20°C | |
| Purity (typical) | >99% |
Experimental Protocols
The following sections detail hypothetical experimental protocols for the synthesis, purification, and analysis of Arachidyl laurate. These are based on established methods for the synthesis of similar long-chain wax esters.
Synthesis of Arachidyl Laurate via Fischer-Speier Esterification
This protocol describes the synthesis of Arachidyl laurate from lauric acid and arachidyl alcohol using an acid catalyst.
Materials:
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Lauric acid (dodecanoic acid)
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Arachidyl alcohol (1-eicosanol)
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1.0 equivalent), arachidyl alcohol (1.2 equivalents), and toluene.
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Arachidyl laurate.
Purification by Column Chromatography
The crude product can be purified by silica gel column chromatography.
Procedure:
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Column Preparation: Pack a chromatography column with silica gel in a non-polar solvent such as hexane.
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Loading: Dissolve the crude Arachidyl laurate in a minimal amount of hexane and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Arachidyl laurate.
Analysis and Characterization
The identity and purity of the synthesized Arachidyl laurate can be confirmed using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
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High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD): To determine the purity of the final product.
Applications in Drug Development (Prospective)
Currently, there is a lack of specific data on the application of Arachidyl laurate in pharmaceutical drug delivery systems. However, based on the properties of similar wax esters, several potential applications can be envisioned.
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Excipient in Topical Formulations: Its lipophilic nature and solid-state at room temperature make it a potential structuring agent, emollient, or viscosity modifier in creams, ointments, and lotions.
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Component of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): Arachidyl laurate could serve as a solid lipid matrix for the encapsulation of poorly water-soluble drugs, potentially enhancing their stability and controlling their release.
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Coating Agent: It could be investigated as a coating material for tablets or pellets to provide a moisture barrier or to achieve modified-release profiles.
Experimental Workflow and Signaling Pathway Diagrams
As there is no established signaling pathway directly involving Arachidyl laurate, a hypothetical experimental workflow to investigate its potential as a drug delivery excipient is presented below. This workflow focuses on the formulation and characterization of Arachidyl laurate-based nanoparticles.
Experimental Workflow for Formulation and Characterization
